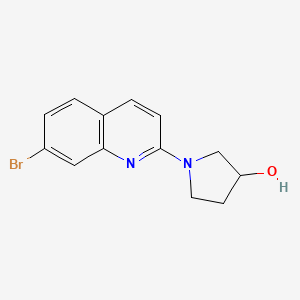![molecular formula C16H19ClN4O2 B6444833 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine CAS No. 2640822-22-4](/img/structure/B6444833.png)
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a synthetic compound with a variety of potential applications in scientific research. It has a unique chemical structure that is composed of four different components: a pyridine ring, an alkyl chain, a methyl group, and a piperidine ring. This compound can be synthesized in a variety of ways and has been found to have a variety of biochemical and physiological effects when used in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine has a variety of potential scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and has been found to have potential applications in the field of cancer research. In addition, this compound has been used in the study of protein-protein interactions and has been found to have potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is not yet fully understood. However, it is believed that this compound binds to certain enzymes and proteins in the body, which results in the inhibition of their activity. In addition, this compound has been found to interact with certain cell signaling pathways, which may result in the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine are not yet fully understood. However, it has been found to have a variety of effects on enzymes and proteins in the body, as well as on cell signaling pathways. In addition, this compound has been found to have anti-inflammatory and anti-cancer activities, as well as the potential to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine in laboratory experiments include its ease of synthesis, its ability to bind to various enzymes and proteins, and its potential to modulate cell signaling pathways. The main limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
Direcciones Futuras
The future directions for research involving 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine include further studies on its mechanism of action, its potential applications in drug discovery, and its potential to modulate the immune system. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research could be conducted to investigate its potential use in the development of new drugs and therapies.
Métodos De Síntesis
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine can be synthesized using a variety of methods. The most common method is by a nucleophilic substitution reaction of 3-chloropyridine with an alkyl halide in the presence of a base. This reaction results in the formation of a pyridine ring with an alkyl chain attached. The pyridine ring can then be reacted with a methyl group and a piperidine ring in the presence of a catalyst to form the desired compound. Other methods for synthesizing this compound include the use of a Wittig reaction and the use of a Grignard reaction.
Propiedades
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-16-8-15(19-11-20-16)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMKRCAVQBPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6444757.png)
![1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6444773.png)
![1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444779.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444804.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6444808.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)